molecular formula C15H18N2O5 B15215519 Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 64405-49-8

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B15215519
CAS No.: 64405-49-8
M. Wt: 306.31 g/mol
InChI Key: BAESFPJDLRNSHO-CSKARUKUSA-N
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Description

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with an ethylidene-ester group at position 9 and a carboxylate ester at position 2. Its molecular formula is C₁₆H₁₉N₂O₅, with a molecular weight of 319.34 g/mol. This compound exhibits tautomerism and Z–E isomerism due to the presence of the ethylidene group, as confirmed by NMR studies . Its synthesis typically involves condensation reactions between substituted pyrimidine precursors and glycinate esters under reflux conditions, followed by recrystallization .

Properties

CAS No.

64405-49-8

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

ethyl (9E)-9-(2-ethoxy-2-oxoethylidene)-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H18N2O5/c1-3-21-12(18)8-10-6-5-7-17-13(10)16-9-11(14(17)19)15(20)22-4-2/h8-9H,3-7H2,1-2H3/b10-8+

InChI Key

BAESFPJDLRNSHO-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCCN2C1=NC=C(C2=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C=C1CCCN2C1=NC=C(C2=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to introduce the ethoxy-oxoethylidene group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts[][3].

Mechanism of Action

The mechanism of action of Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Tautomeric Differences

  • Ethyl 9-dimethylaminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (C₁₅H₂₀N₃O₄): This analog replaces the ethoxy-oxoethylidene group with a dimethylaminomethylene substituent. Unlike the target compound, it predominantly exists as the E-isomer in solution, as demonstrated by ¹H and ¹³C NMR . Protonation occurs at the N(1) atom, leading to a 1,6,7,8-tetrahydro structure, whereas the target compound’s protonation behavior remains unstudied.
  • Ethyl 9-benzylidene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (C₂₁H₂₂N₂O₃): Substitution with a benzylidene group introduces aromaticity, altering tautomeric equilibria. The six-membered homologue favors the enamine tautomer, while the target compound’s ethoxy-oxoethylidene group stabilizes the enol form .

Reactivity and Functional Group Influence

  • Ethyl 9-(hydroxyimino)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (C₁₃H₁₇N₃O₅): Oxidation with Clayfen (iron(III) nitrate-supported montmorillonite) converts the hydroxyimino group to a nitro group, yielding a 9-nitro derivative. In contrast, the ethoxy-oxoethylidene group in the target compound is less reactive under similar conditions, highlighting the role of substituent electronics in directing reactivity .
  • Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (C₁₁H₁₄N₂O₄) :
    The hydroxyl group at position 2 enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrophobic ethoxy-oxoethylidene group in the target compound .

Pharmacological Derivatives

  • 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one :
    A key intermediate in paliperidone synthesis, this compound demonstrates the pharmacological relevance of the pyrido[1,2-a]pyrimidine scaffold. The target compound’s ethoxy-oxoethylidene group may offer metabolic stability advantages over the chloroethyl substituent .

Key Research Findings

Tautomeric Flexibility: The ethoxy-oxoethylidene group in the target compound stabilizes the enol tautomer, whereas dimethylaminomethylene or benzylidene substituents shift equilibria toward enamine or imine forms .

Electron-Withdrawing Effects: The ethoxy-oxoethylidene group reduces electrophilic reactivity compared to hydroxyimino or nitro groups, as shown in Clayfen-mediated reactions .

Bioisosteric Potential: Structural parallels with 4-hydroxyquinolin-2-ones suggest untapped pharmacological applications, particularly in analgesia or CNS disorders .

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